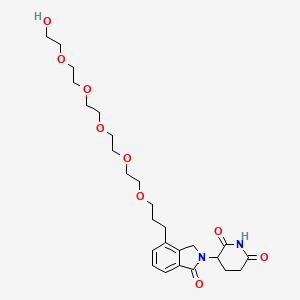
Thalidomide-5'-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives, including Thalidomide-5’-C3-OH, have found new applications in treating various medical conditions, particularly in oncology and immunology .
Méthodes De Préparation
The synthesis of Thalidomide-5’-C3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the phthalimide ring.
Industrial production methods for Thalidomide-5’-C3-OH would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Analyse Des Réactions Chimiques
Thalidomide-5’-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The hydroxyl group at the 5’ position can undergo further functionalization, leading to the formation of various derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Applications De Recherche Scientifique
Thalidomide-5’-C3-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise in treating various conditions, including multiple myeloma and erythema nodosum leprosum. Its immunomodulatory and anti-angiogenic properties make it a valuable tool in cancer research and therapy .
In industry, Thalidomide-5’-C3-OH is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry. Its unique chemical structure and biological activity make it a subject of ongoing research and development .
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C3-OH involves its interaction with specific molecular targets, such as cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, Thalidomide-5’-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in cell proliferation and survival .
This interaction results in the inhibition of angiogenesis, the process by which new blood vessels form, and the modulation of immune responses. These effects contribute to its therapeutic efficacy in treating cancers and inflammatory conditions .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-C3-OH is part of a broader class of thalidomide derivatives, including lenalidomide and pomalidomide. These compounds share a similar core structure but differ in their functional groups and specific biological activities. Lenalidomide and pomalidomide, for example, have been shown to have enhanced immunomodulatory and anti-cancer properties compared to thalidomide .
The uniqueness of Thalidomide-5’-C3-OH lies in its specific modifications, which confer distinct chemical and biological properties. Its hydroxyl group and C3 linker provide additional sites for chemical reactions and interactions with molecular targets, making it a versatile compound for research and therapeutic applications .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Thalidomide-5-OH
- Thalidomide-5’-C3-OH
These compounds are structurally related to thalidomide and share similar mechanisms of action but differ in their specific chemical modifications and therapeutic applications .
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,1-2,5-7H2,(H,17,20,21) |
Clé InChI |
ALOVZVPJVDOQRH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


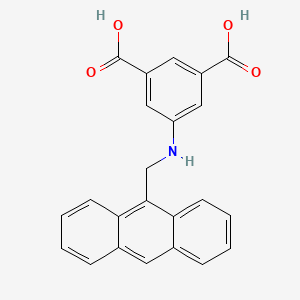
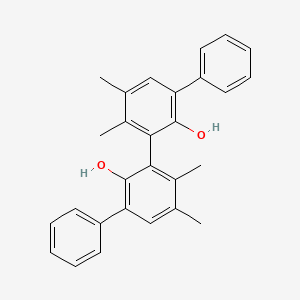
![[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;N,N-diethylethanamine](/img/structure/B14766891.png)


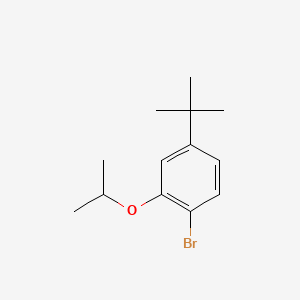
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)
![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
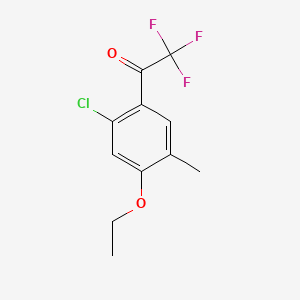
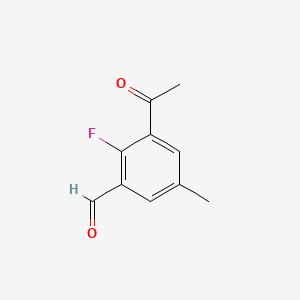
![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
